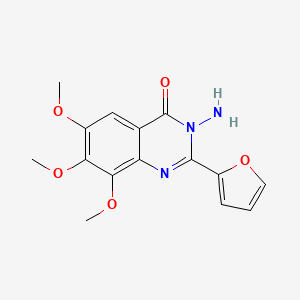
3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one is a heterocyclic compound that features a quinazoline core substituted with a furan ring and three methoxy groups. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The intermediate product is then subjected to cyclization and methylation reactions to introduce the methoxy groups at the 6, 7, and 8 positions of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.
化学反应分析
Types of Reactions
3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various N-substituted quinazoline derivatives.
科学研究应用
3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its pharmacological effects.
相似化合物的比较
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar heterocyclic core and exhibit interesting pharmacological properties.
2-Amino-4H-pyran-3-carbonitriles: These compounds also have a heterocyclic structure and are known for their biological activities.
Uniqueness
3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one is unique due to the presence of the furan ring and the specific substitution pattern on the quinazoline core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C15H15N3O5 |
|---|---|
分子量 |
317.30 g/mol |
IUPAC 名称 |
3-amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one |
InChI |
InChI=1S/C15H15N3O5/c1-20-10-7-8-11(13(22-3)12(10)21-2)17-14(18(16)15(8)19)9-5-4-6-23-9/h4-7H,16H2,1-3H3 |
InChI 键 |
UFONGKCPGVETJP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)N)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



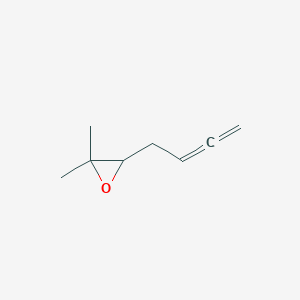

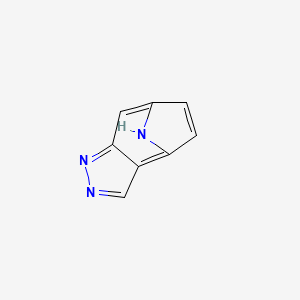
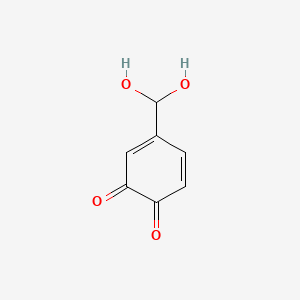
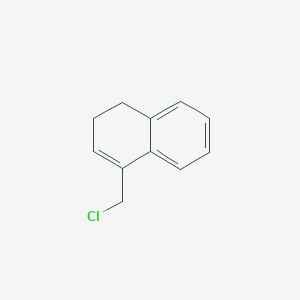
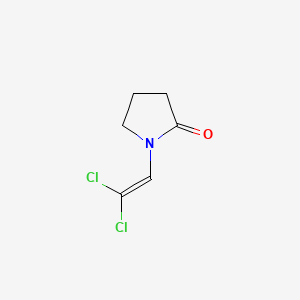
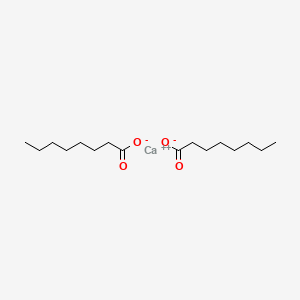
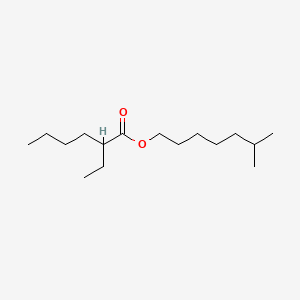
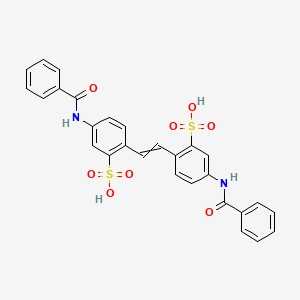


![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)

